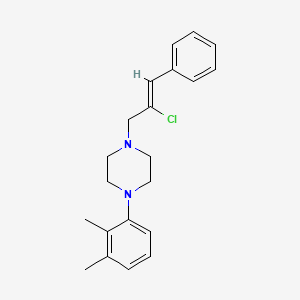
4-(6-ethoxy-4-mercapto-2-methyl-3-quinolinyl)-2-butanone
Übersicht
Beschreibung
4-(6-ethoxy-4-mercapto-2-methyl-3-quinolinyl)-2-butanone, also known as EMQB, is a synthetic compound that has been extensively studied for its potential biological and pharmacological properties. EMQB is a member of the quinoline family of compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-(6-ethoxy-4-mercapto-2-methyl-3-quinolinyl)-2-butanone is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cell growth and proliferation. 4-(6-ethoxy-4-mercapto-2-methyl-3-quinolinyl)-2-butanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 4-(6-ethoxy-4-mercapto-2-methyl-3-quinolinyl)-2-butanone has been shown to inhibit the activity of the proteasome, a complex of enzymes that is involved in the degradation of intracellular proteins.
Biochemical and Physiological Effects
4-(6-ethoxy-4-mercapto-2-methyl-3-quinolinyl)-2-butanone has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune function. 4-(6-ethoxy-4-mercapto-2-methyl-3-quinolinyl)-2-butanone has been shown to induce apoptosis in cancer cells through the activation of caspases, a family of enzymes that are involved in the programmed cell death pathway. Additionally, 4-(6-ethoxy-4-mercapto-2-methyl-3-quinolinyl)-2-butanone has been shown to inhibit the growth and proliferation of cancer cells through the induction of cell cycle arrest and the inhibition of key signaling pathways involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
4-(6-ethoxy-4-mercapto-2-methyl-3-quinolinyl)-2-butanone has several advantages for use in lab experiments, including its potent biological activity, its ability to selectively target cancer cells, and its relatively low toxicity. However, 4-(6-ethoxy-4-mercapto-2-methyl-3-quinolinyl)-2-butanone also has several limitations, including its poor solubility in aqueous solutions, its high cost of synthesis, and its limited availability.
Zukünftige Richtungen
There are several potential future directions for research on 4-(6-ethoxy-4-mercapto-2-methyl-3-quinolinyl)-2-butanone, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(6-ethoxy-4-mercapto-2-methyl-3-quinolinyl)-2-butanone and to identify potential biomarkers for its activity.
Synthesemethoden
4-(6-ethoxy-4-mercapto-2-methyl-3-quinolinyl)-2-butanone can be synthesized using a multi-step process that involves the reaction of 2-methyl-3-quinolinecarboxylic acid with ethyl bromoacetate, followed by reduction with sodium borohydride and treatment with thionyl chloride and ethanol. The final product is obtained through the reaction of the resulting intermediate with butanone in the presence of sodium ethoxide.
Wissenschaftliche Forschungsanwendungen
4-(6-ethoxy-4-mercapto-2-methyl-3-quinolinyl)-2-butanone has been extensively studied for its potential use in the treatment of various diseases, including cancer, malaria, and tuberculosis. The compound has been shown to exhibit potent antitumor activity in vitro against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, 4-(6-ethoxy-4-mercapto-2-methyl-3-quinolinyl)-2-butanone has been shown to exhibit potent antimalarial activity, with IC50 values in the nanomolar range against Plasmodium falciparum. 4-(6-ethoxy-4-mercapto-2-methyl-3-quinolinyl)-2-butanone has also been shown to exhibit potent antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
4-(6-ethoxy-2-methyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-4-19-12-6-8-15-14(9-12)16(20)13(11(3)17-15)7-5-10(2)18/h6,8-9H,4-5,7H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEOLLXDDNACCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C(C2=S)CCC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972305 | |
| Record name | 4-(6-Ethoxy-2-methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-4-thiol, 6-ethoxy-2-methyl-3-(3-oxobutyl)- | |
CAS RN |
5688-47-1 | |
| Record name | 4-(6-Ethoxy-2-methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
![N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5714878.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5714897.png)
![17-[(3-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5714903.png)
![methyl 4-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5714907.png)

![2-[(2-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5714919.png)
![2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole](/img/structure/B5714921.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5714943.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5714953.png)


![4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B5714965.png)